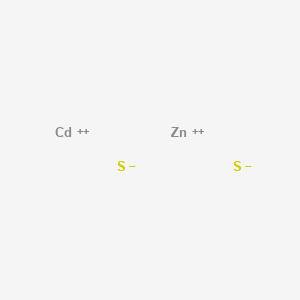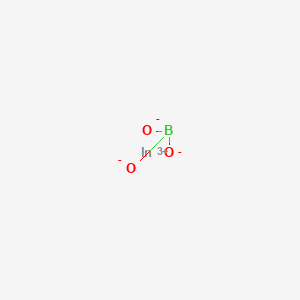
Cadmium zinc sulfide
Descripción general
Descripción
Cadmium zinc sulfide (CdZnS) is a compound that has been extensively studied for its potential applications in various fields. It is a semiconductor material that has attracted the attention of researchers due to its unique properties, such as high luminescence, low toxicity, and high stability. In
Mecanismo De Acción
The mechanism of action of Cadmium zinc sulfide is still not fully understood. However, it is believed that Cadmium zinc sulfide nanoparticles interact with biological systems through various mechanisms, including adsorption, endocytosis, and membrane penetration. Once inside the cell, Cadmium zinc sulfide nanoparticles can induce various cellular responses, such as oxidative stress, DNA damage, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Cadmium zinc sulfide nanoparticles have been shown to induce various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Cadmium zinc sulfide nanoparticles can induce oxidative stress, DNA damage, and inflammation in various cell types, including human lung cells, liver cells, and immune cells. In vivo studies have shown that Cadmium zinc sulfide nanoparticles can accumulate in various organs, including the liver, spleen, and lungs, and can induce inflammation and DNA damage in these organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cadmium zinc sulfide nanoparticles have several advantages for lab experiments, including their high stability, low toxicity, and ease of synthesis. However, Cadmium zinc sulfide nanoparticles also have some limitations, including their potential to induce oxidative stress and DNA damage in cells, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of Cadmium zinc sulfide nanoparticles. One direction is to investigate the potential of Cadmium zinc sulfide nanoparticles as a drug delivery system for targeted cancer therapy. Another direction is to study the potential of Cadmium zinc sulfide nanoparticles as a photocatalyst for the degradation of organic pollutants in wastewater. Additionally, further studies are needed to understand the mechanism of action of Cadmium zinc sulfide nanoparticles and their potential long-term effects on human health and the environment.
Conclusion:
In conclusion, Cadmium zinc sulfide is a compound that has attracted the attention of researchers due to its unique properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cadmium zinc sulfide have been explored in this paper. Further studies are needed to fully understand the potential of Cadmium zinc sulfide nanoparticles and their implications for human health and the environment.
Métodos De Síntesis
Cadmium zinc sulfide can be synthesized using various methods, including chemical vapor deposition, sol-gel method, and hydrothermal synthesis. Among these methods, the sol-gel method is the most commonly used approach for synthesizing Cadmium zinc sulfide nanoparticles. This method involves the hydrolysis and condensation of metal alkoxides in the presence of a surfactant and a solvent. The resulting nanoparticles are then annealed at high temperatures to obtain the desired crystal structure.
Aplicaciones Científicas De Investigación
Cadmium zinc sulfide has been extensively studied for its potential applications in various fields, including optoelectronics, biomedicine, and environmental remediation. In optoelectronics, Cadmium zinc sulfide is used as a phosphor material in light-emitting diodes (LEDs) and fluorescent lamps due to its high luminescence. In biomedicine, Cadmium zinc sulfide is used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) due to its low toxicity and high stability. In environmental remediation, Cadmium zinc sulfide is used as a photocatalyst for the degradation of organic pollutants in wastewater.
Propiedades
IUPAC Name |
zinc;cadmium(2+);disulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2S.Zn/q+2;2*-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZPFKLYHOJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Zn+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdS2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890627 | |
| Record name | Cadmium zinc sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium zinc sulfide | |
CAS RN |
11129-14-9, 12442-27-2, 62865-26-3, 63661-05-2, 68332-81-0 | |
| Record name | Cadmium zinc sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zinc sulfide ((Cd,Zn)S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012442272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfide mixed with zinc sulfide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfide mixed with zinc sulfide (8:92) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063661052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zinc sulfide ((Cd,Zn)S), copper and lead-doped | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068332810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zinc sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium zinc sulfide ((Cd,Zn)S), copper and lead-doped | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium zinc sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium zinc sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cadmium zinc sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cadmium sulfide (CdS), solid soln. with zinc sulfide, copper and lead-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















